molecular formula C24H31NO4S B12127028 N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

Cat. No.: B12127028
M. Wt: 429.6 g/mol
InChI Key: OFKWEXJJYVBGMF-UHFFFAOYSA-N
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Description

  • N-benzyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound with a unique structure.
  • The compound contains a benzyl group, a thiolane ring, and a phenoxy group, all connected through a propanamide linker.
  • Its chemical formula is C₂₃H₂₅NO₄S, and it exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile functional groups.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May have applications in drug discovery or as a lead compound.

      Industry: Used in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C24H31NO4S

    Molecular Weight

    429.6 g/mol

    IUPAC Name

    N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)propanamide

    InChI

    InChI=1S/C24H31NO4S/c1-17(2)22-11-10-18(3)14-23(22)29-19(4)24(26)25(15-20-8-6-5-7-9-20)21-12-13-30(27,28)16-21/h5-11,14,17,19,21H,12-13,15-16H2,1-4H3

    InChI Key

    OFKWEXJJYVBGMF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

    Origin of Product

    United States

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